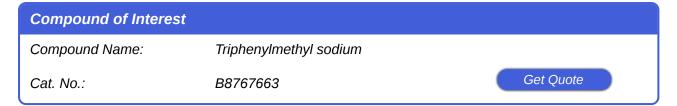


Commercial Availability and Forms of Triphenylmethyl Sodium: A Technical Guide

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For Immediate Release

Triphenylmethyl sodium, a powerful non-nucleophilic base, is a valuable reagent in organic synthesis, primarily utilized for deprotonation reactions. This technical guide provides an indepth overview of its commercial availability, the various forms in which it is supplied, and key experimental protocols for its synthesis and application.

Commercial Availability

Triphenylmethyl sodium, identified by the CAS number 4303-71-3, is commercially available from several chemical suppliers for research and industrial purposes.[1][2][3] It is offered in multiple forms to suit diverse experimental needs, primarily as a solid powder and as a solution in an organic solvent.

Commercially Available Forms of Triphenylmethyl Sodium



Form	Description	Common Solvents	Representative Concentration
Solid	Typically supplied as a white to off-white crystalline powder.[4]	Not applicable	>95% (typical purity)
Solution	A solution of triphenylmethyl sodium in an anhydrous organic solvent.	Heptane, Diethyl ether, Tetrahydrofuran (THF)	25% in heptane[5][6]
Industrial Grade	Available for larger- scale applications. Specifications may vary by supplier.[1]	Varies	Varies

Synthesis and Handling

Triphenylmethyl sodium is highly reactive and sensitive to air and moisture, necessitating handling under an inert atmosphere (e.g., nitrogen or argon).[4]

Synthesis of Triphenylmethyl Sodium

A standard laboratory preparation involves the reaction of triphenylmethyl chloride with sodium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[4] A detailed and reliable procedure is well-documented in Organic Syntheses.

Experimental Protocol: Preparation of **Triphenylmethyl Sodium** (Adapted from Organic Syntheses)[7]

Materials:

- Triphenylmethyl chloride (purified)
- Sodium metal (as a dispersion or freshly cut pieces) or sodium amalgam



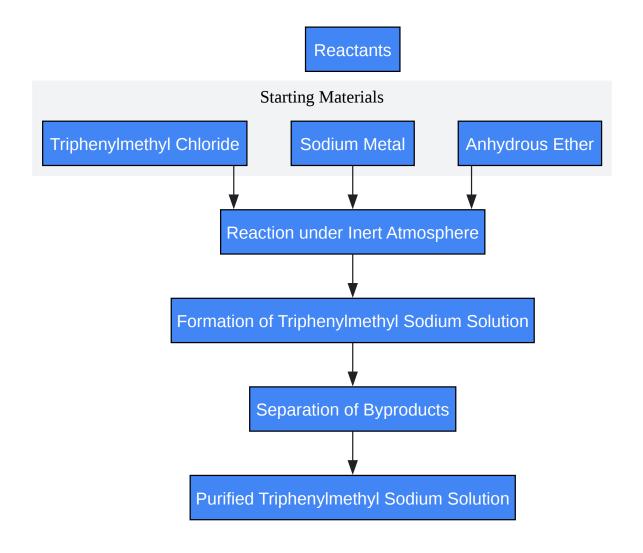
- Anhydrous diethyl ether
- An inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

- Under a nitrogen or argon atmosphere, a solution of triphenylmethyl chloride in anhydrous diethyl ether is prepared in a flame-dried flask equipped with a magnetic stirrer.
- The stoichiometric amount of sodium metal is added to the solution. To facilitate the reaction, the sodium can be used as a fine dispersion or as a freshly prepared amalgam.
- The mixture is stirred vigorously at room temperature. The reaction is often accompanied by a color change to a deep red, indicating the formation of the triphenylmethyl anion.
- The reaction progress can be monitored by the disappearance of the sodium metal and the persistent deep red color of the solution.
- Once the reaction is complete, the resulting solution of triphenylmethyl sodium is carefully
 decanted or filtered from the sodium chloride byproduct and any unreacted sodium under an
 inert atmosphere.

Logical Workflow for the Synthesis of Triphenylmethyl Sodium





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Caption: Synthesis workflow for **Triphenylmethyl Sodium**.

Applications in Organic Synthesis

The primary utility of **triphenylmethyl sodium** lies in its ability to act as a strong, sterically hindered base for the deprotonation of weakly acidic protons where a non-nucleophilic base is required.

Deprotonation Reactions

Triphenylmethyl sodium is particularly effective for generating carbanions from substrates that are not readily deprotonated by other bases.[4] Its deep red color can also serve as a



useful indicator for the endpoint of a reaction.

Experimental Protocol: General Procedure for Deprotonation

Materials:

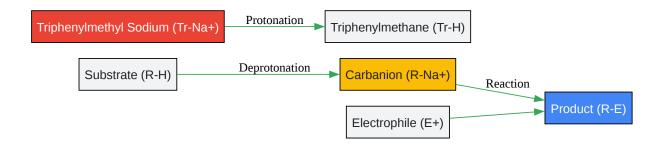
- Substrate to be deprotonated
- **Triphenylmethyl sodium** solution (titrated to determine molarity)
- Anhydrous, aprotic solvent (e.g., THF, diethyl ether)
- Inert atmosphere apparatus

Procedure:

- Under an inert atmosphere, the substrate is dissolved in the anhydrous solvent in a flamedried flask.
- The solution is cooled to an appropriate temperature (often 0 °C or -78 °C) to control the reaction rate and minimize side reactions.
- The standardized solution of triphenylmethyl sodium is added dropwise to the substrate solution via a syringe or cannula.
- The reaction mixture is stirred for a specified period, and the progress can often be monitored by a color change (disappearance of the red triphenylmethyl anion color).
- Upon completion, the reaction is quenched by the addition of an appropriate electrophile or a proton source.
- Standard aqueous workup and purification procedures are then followed to isolate the desired product.

Signaling Pathway of a Deprotonation Reaction





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Caption: Deprotonation and subsequent reaction pathway.

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